2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrrolidine ring, a morpholine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of Pyrrolidine Derivative: Starting from S-proline, a chloroacetylation followed by amidation of its carboxylate group yields 1-(chloroacetyl)pyrrolidine-2-carbonitrile.
Morpholine Ring Introduction: The pyrrolidine derivative is then reacted with morpholine under appropriate conditions to introduce the morpholine ring.
Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring through a cyclization reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxamide, have comparable chemical properties.
Pyrimidine Derivatives: Pyrimidine-based compounds, including 2-aminopyrimidine and 4,6-dichloropyrimidine, are structurally related and have similar applications in medicinal chemistry.
Uniqueness
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement allows for diverse chemical reactivity and a broad range of biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C14H17N5O2/c15-9-11-3-4-16-14(17-11)19-7-8-21-12(10-19)13(20)18-5-1-2-6-18/h3-4,12H,1-2,5-8,10H2 |
InChI Key |
BLDSHUYGTABXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.